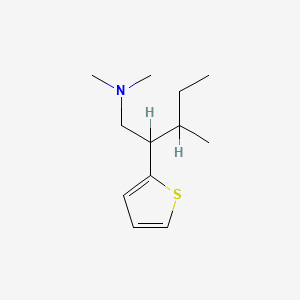
2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another approach involves the condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis, which are typical methods for synthesizing thiophene derivatives .
Chemical Reactions Analysis
2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It has shown potential in the development of drugs for various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tioconazole: An antifungal agent containing a thiophene nucleus.
Properties
CAS No. |
34548-72-6 |
|---|---|
Molecular Formula |
C12H21NS |
Molecular Weight |
211.37 g/mol |
IUPAC Name |
N,N,3-trimethyl-2-thiophen-2-ylpentan-1-amine |
InChI |
InChI=1S/C12H21NS/c1-5-10(2)11(9-13(3)4)12-7-6-8-14-12/h6-8,10-11H,5,9H2,1-4H3 |
InChI Key |
YWHHQMYICWAHJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN(C)C)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















